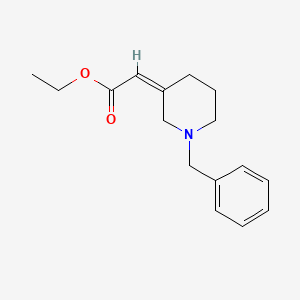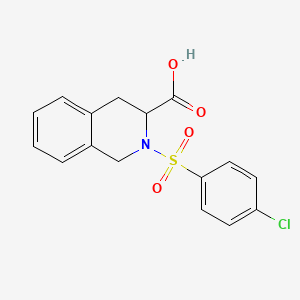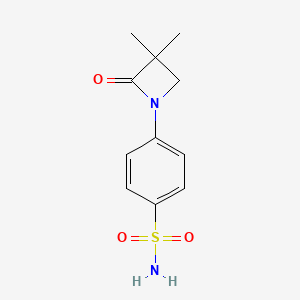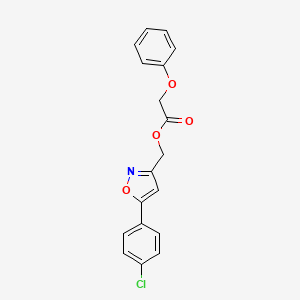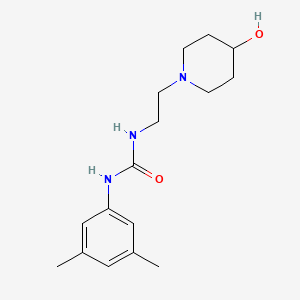
1-(3,5-二甲基苯基)-3-(2-(4-羟基哌啶-1-基)乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3,5-Dimethylphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea" is a urea derivative, which is a class of compounds known for their wide range of biological activities. Urea derivatives are often synthesized for their potential use in medicinal chemistry due to their ability to interact with various biological targets. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their biological activities, such as antitumor properties and enzyme inhibition.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For example, the synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea involved characterizing its structure through various spectroscopic methods and single-crystal X-ray diffraction . Similarly, the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives was performed to improve aqueous solubility and pharmacokinetic properties, indicating that the synthesis of urea derivatives can be tailored to enhance certain characteristics . Additionally, the synthesis of 1,3-disubstituted ureas containing an ibuprofen fragment was achieved with high yields, demonstrating the versatility and efficiency of synthesizing urea derivatives .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The paper on 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea provides detailed information on its crystal structure, which was determined using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group, and its molecular dimensions were precisely measured . This level of structural analysis is essential for understanding how these molecules might interact with biological targets.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their functional groups. The papers do not provide specific reactions for the compound , but they do mention the potential for urea derivatives to interact with biological targets such as CDK4 protein and enzymes like acyl-CoA:cholesterol acyltransferase (ACAT) . These interactions are often the result of the urea moiety forming hydrogen bonds with active site residues, which is a common mode of action for inhibitors.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, are important for their biological application. The synthesis of 4-phenyl-1,8-naphthyridin-2(1H)-on-3-yl ureas with hydrophilic groups aimed to improve aqueous solubility, which is a critical factor for oral efficacy . The paper on 1,3-disubstituted ureas also suggests that the introduction of certain substituents can lead to compounds with potential multitarget inhibitory activity, indicating that the physical and chemical properties of these molecules can be fine-tuned for specific biological functions .
科学研究应用
分子结构分析
- 受阻脲作为掩蔽异氰酸酯:已显示受阻的三取代脲在中性条件下与一系列 O、N 和 S 亲核试剂发生有效的取代反应,突出了它们在合成化学中用于在温和条件下制备胺衍生物的潜在用途。该研究说明了这些脲的独特反应性,可能适用于开发新的合成方法或材料 (赫奇比等,2009).
缓蚀
- 1,3,5-三嗪基脲衍生物:已经研究了 1,3,5-三嗪基脲衍生物在酸性溶液中对低碳钢的缓蚀性能,表明它们作为缓蚀剂的效率。此类研究对于开发能够保护工业设备和基础设施免受腐蚀的新材料至关重要,有可能延长其使用寿命并降低维护成本 (米斯特里等,2011).
光致变色二芳乙烯前体
- 4-噻吩基-3-酮基丁酸乙酯的需氧二聚化:已经研究了某些脲衍生物在碱诱导下需氧二聚化导致光致变色二芳乙烯化合物的反应。这些化合物可以进行各种化学改性,作为新的二芳乙烯前体,以生产具有所需性质和功能的光活性化合物。这项研究可能对开发在光学数据存储、光开关设备和分子电子学中具有应用的材料产生影响 (利沃夫等,2017).
生物共轭机制
- 碳二亚胺在水性介质中形成酰胺的机理:使用碳二亚胺在水性介质中羧酸和胺之间形成酰胺的机理的研究突出了理解生物共轭过程的重要性。此类见解对于生物共轭化学至关重要,其中在生理条件下创建稳定的酰胺键对于开发药物、生物材料和诊断剂至关重要 (中岛和伊卡达,1995).
属性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12-9-13(2)11-14(10-12)18-16(21)17-5-8-19-6-3-15(20)4-7-19/h9-11,15,20H,3-8H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGOOXHNLZMFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCCN2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3012739.png)

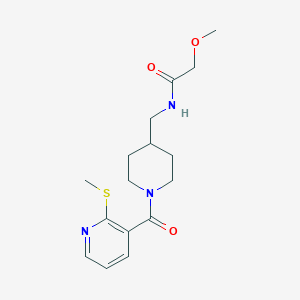
![N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3012744.png)

![5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3012746.png)
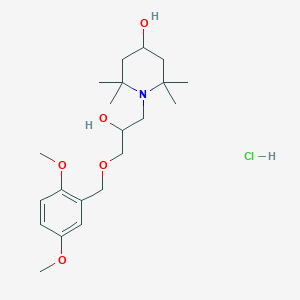
![4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine](/img/structure/B3012751.png)
